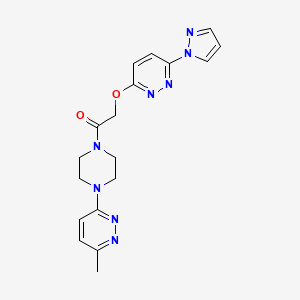
Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, also known as ETAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETAB is a thiadiazole derivative that has been synthesized through a multistep process.
Applications De Recherche Scientifique
Synthetic and Medicinal Chemistry
Benzothiazole, a core structure in the compound, is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
Anticancer Therapeutics
Thiadiazole derivatives, including the one in the compound, have shown efficacy across various cancer models . They have the ability to cross cellular membranes and interact strongly with biological targets, thus exerting a broad spectrum of biological activities .
Antibacterial Activity
Compounds containing 2-substituted benzothiazole scaffolds have demonstrated antibacterial properties . This suggests potential applications of the compound in the development of new antibacterial agents.
Antifungal Activity
Similar to its antibacterial properties, 2-substituted benzothiazole scaffolds also exhibit antifungal activities . This opens up possibilities for the compound to be used in the creation of antifungal drugs.
Antioxidant Activity
The compound could potentially be used in the development of antioxidants, as 2-substituted benzothiazole scaffolds have shown antioxidant properties .
Antimicrobial Activity
The antimicrobial activity of 2-substituted benzothiazole scaffolds suggests that the compound could be used in the development of new antimicrobial agents .
Anti-inflammatory Activity
Compounds containing 2-substituted benzothiazole scaffolds have demonstrated anti-inflammatory properties , suggesting potential applications of the compound in the treatment of inflammatory conditions.
Antidiabetic Activity
The compound could potentially be used in the development of antidiabetic drugs, as 2-substituted benzothiazole scaffolds have shown antidiabetic properties .
Mécanisme D'action
Mode of Action
It is known that thiadiazole derivatives, which this compound is a part of, can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets . This interaction can lead to various biological activities.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
Its predicted density is 1.47±0.1 g/cm3 , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad spectrum of biological activities associated with thiadiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
Propriétés
IUPAC Name |
ethyl 2-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-26-19(25)15-9-4-5-10-16(15)21-17(24)12-27-20-22-18(23-28-20)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVHPVQQJLCDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

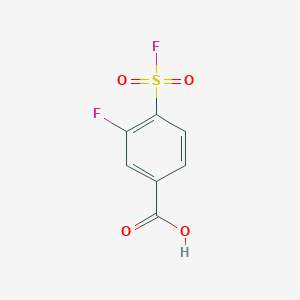
![2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2987698.png)
![3-{[4-(3-methoxyphenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2987700.png)
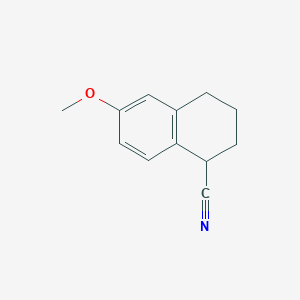
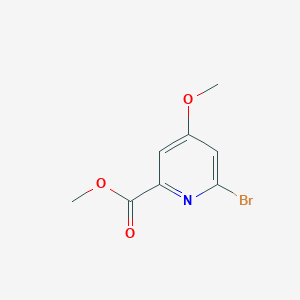
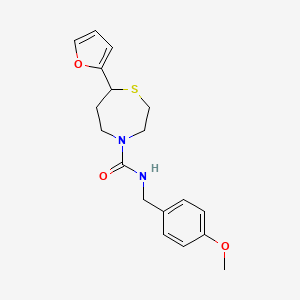

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2987710.png)

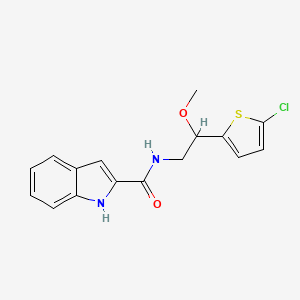
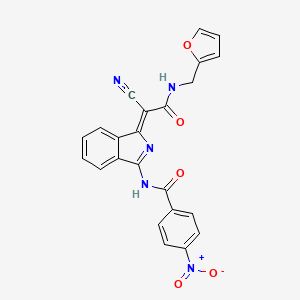
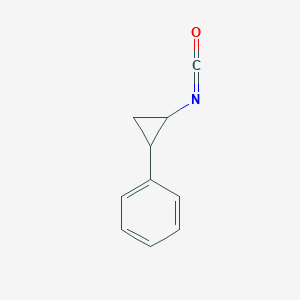
![3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987719.png)
